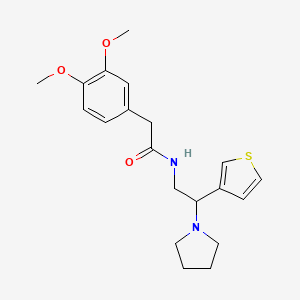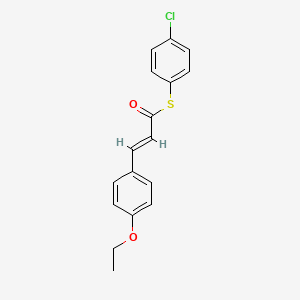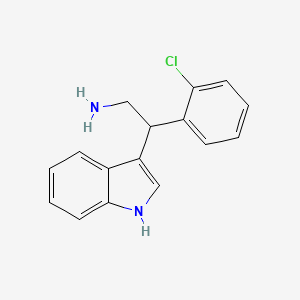
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine, also known as 2-CPEA, is a synthetic indole alkaloid derived from the indole family of compounds. It is an analog of the naturally occurring indole alkaloid, tryptamine. 2-CPEA is a psychoactive compound that has been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Conjugated Polymers for Electronics
A study by Chen et al. (2014) explored the use of 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) (EBI) as a new electron-acceptor building block for conjugated polymers. These copolymers exhibited p-type semiconductor performance, showcasing potential for applications in organic thin film transistors with hole mobility up to 0.044 cm^2 V^(-1) s^(-1) (Chen et al., 2014).
Antimicrobial and Antifungal Activities
Research has been conducted on the synthesis of new derivatives of 1H-indole, demonstrating significant antimicrobial and antifungal activities. These derivatives have been evaluated against various microbial strains, indicating their potential for developing new antimicrobial agents (Anonymous, 2020).
Biocide and Corrosion Inhibition
Walter and Cooke (1997) introduced 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide that shows broad-spectrum activity against bacteria, fungi, and algae. It also has biofilm and corrosion inhibition properties, suggesting its utility in recirculating cooling water systems (Walter & Cooke, 1997).
Environmental Pollutants and Health Effects
The environmental pollutant DDE, a metabolite of DDT, has been studied for its effects on human health, including potential adverse reproductive effects. Research indicates that exposure to DDE may be associated with fetal loss and other reproductive health issues, underlining the importance of monitoring and managing such environmental pollutants (Longnecker et al., 2005).
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of various compounds, including DDT and its metabolites, have been extensively studied to understand their biological effects and potential for toxicity. Such research is crucial for assessing the safety and efficacy of chemical compounds, including pharmaceuticals and environmental pollutants (Abou-Donia & Menzel, 1968).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16/h1-8,10,13,19H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFRWCQQMUIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

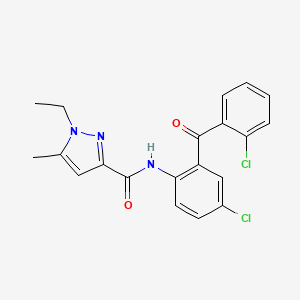
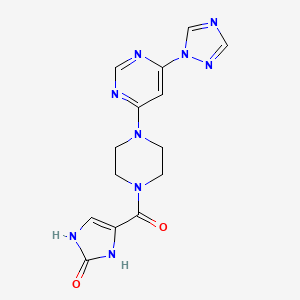
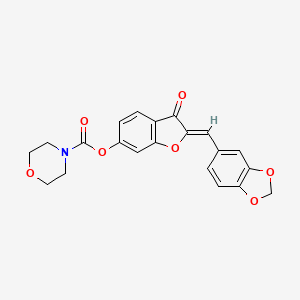
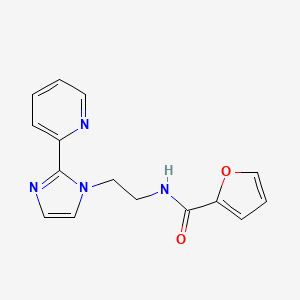

methanone](/img/structure/B2692265.png)

![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)
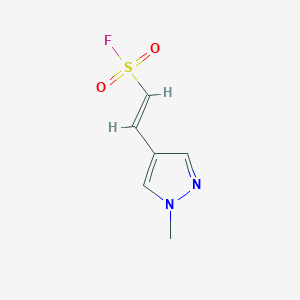

![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)
